molecular formula C20H19ClN2O7S B2916950 methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 900012-50-2

methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2916950
CAS No.: 900012-50-2
M. Wt: 466.89
InChI Key: MQFDFCFTSLUHMU-UHFFFAOYSA-N
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Description

Methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a structurally complex framework. Its core structure consists of a six-membered tetrahydropyrimidine ring substituted at positions 4, 5, and 4. The 4-(4-hydroxy-3-methoxyphenyl) group introduces aromaticity and polar functional groups (hydroxyl and methoxy), which influence hydrogen-bonding interactions and solubility. The 2-oxo moiety contributes to the compound’s planarity and hydrogen-bonding capacity, while the methyl ester at position 5 provides a lipophilic handle for further derivatization.

This compound belongs to the Biginelli-type pyrimidines, a class known for diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties . However, its unique substitution pattern distinguishes it from simpler analogs, such as ethyl or methyl esters with phenyl or heteroaryl groups at position 4 (e.g., ).

Properties

IUPAC Name

methyl 6-[(3-chlorophenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O7S/c1-29-16-8-11(6-7-15(16)24)18-17(19(25)30-2)14(22-20(26)23-18)10-31(27,28)13-5-3-4-12(21)9-13/h3-9,18,24H,10H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFDFCFTSLUHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=CC=C3)Cl)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chlorobenzenesulfonyl chloride and 4-hydroxy-3-methoxybenzaldehyde. These intermediates are then subjected to condensation reactions with appropriate reagents to form the final product. Common reaction conditions include the use of solvents like methanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the hydroxy-methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The chlorobenzenesulfonyl group could enhance the compound’s binding affinity to certain proteins, thereby influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are compared below with key analogs reported in the literature.

Structural Comparison

Compound Position 4 Substitution Position 6 Substitution 2-Oxo/Thioxo Ester Group Key Features
Target Compound 4-Hydroxy-3-methoxyphenyl (3-Chlorobenzenesulfonyl)methyl Oxo Methyl Enhanced electron-withdrawing effects from sulfonyl and chloro groups; polar hydroxyl and methoxy groups enable H-bonding .
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate () 3-Ethoxy-4-hydroxyphenyl Methyl Oxo Methyl Ethoxy group increases hydrophobicity; weaker electron-withdrawing effects compared to sulfonyl .
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () 5-Chloro-3-methyl-1-phenyl-pyrazol-4-yl Methyl Oxo Ethyl Bulky pyrazolyl group enhances steric hindrance; chloro substituent may improve binding affinity .
Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate () Phenyl 3-(2-Methylprop-1-enyl) Oxo Ethyl Alkenyl group introduces conformational flexibility; lacks polar substituents for H-bonding .
Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate () 3-Hydroxyphenyl Methyl Oxo Methyl Simpler substitution pattern; hydroxyl group at position 3 enables weaker H-bonding compared to 4-hydroxy-3-methoxyphenyl .
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Furan-2-yl Methyl Thioxo Ethyl Thioxo group enhances π-stacking potential; furan introduces heteroaromaticity but lacks sulfonyl’s electron-withdrawing effects .

Research Findings and Implications

  • Structural Insights : The sulfonyl and chloro groups in the target compound may enhance metabolic stability by reducing oxidative degradation, a hypothesis supported by studies on sulfonamide-containing pharmaceuticals .
  • Pharmacological Potential: While direct data on the target compound’s bioactivity are lacking, structurally related analogs (e.g., ) exhibit antibacterial, antitumor, and anti-inflammatory properties. Its unique substitution may optimize receptor selectivity in these contexts.
  • Crystallographic Challenges : The compound’s steric complexity necessitates advanced crystallographic software (e.g., SHELX, ) for resolving puckering conformations (see ) and hydrogen-bonding networks () .

Biological Activity

Methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Tetrahydropyrimidine ring
  • Functional Groups :
    • Methyl ester
    • Hydroxy group
    • Methoxy group
    • Sulfonyl group

Molecular Formula

The molecular formula for this compound is C19H20ClN2O5SC_{19}H_{20}ClN_{2}O_{5}S.

Molecular Weight

The molecular weight is approximately 404.89 g/mol.

Antitumor Activity

Research indicates that tetrahydropyrimidine derivatives exhibit significant antitumor properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including:

  • Induction of Apoptosis : Studies suggest that it may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound can halt the cell cycle at specific phases, preventing cancer cell division.

Antiviral Properties

Tetrahydropyrimidines have been evaluated for their antiviral activities. Preliminary studies indicate that this compound may inhibit viral replication, potentially through interference with viral entry or replication processes.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect can be beneficial in treating chronic inflammatory diseases.

Antioxidant Activity

Antioxidant assays reveal that this compound exhibits significant free radical scavenging activity. This property is crucial for protecting cells from oxidative stress-related damage.

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound could act on various receptors related to cell signaling pathways.
  • Gene Expression Regulation : It may influence gene expression related to apoptosis and cell cycle regulation.

Study on Antitumor Activity

In a study published in Pharmaceutical Biology, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against breast and lung cancer cells .

Research on Anti-inflammatory Effects

A recent publication highlighted the anti-inflammatory effects of the compound in an animal model of arthritis. The treatment group showed a significant decrease in swelling and inflammatory markers compared to the control group .

Antioxidant Evaluation

In antioxidant assays using DPPH and ABTS methods, the compound exhibited substantial free radical scavenging activity comparable to established antioxidants like ascorbic acid .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntitumorSignificant inhibition of cancer cell growth
AntiviralPotential inhibition of viral replicationOngoing studies
Anti-inflammatoryReduced inflammation in animal models
AntioxidantStrong free radical scavenging activity

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